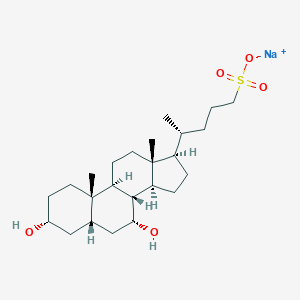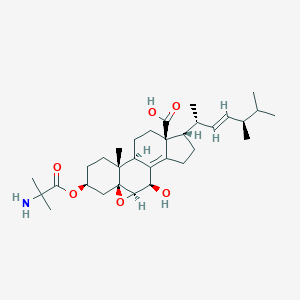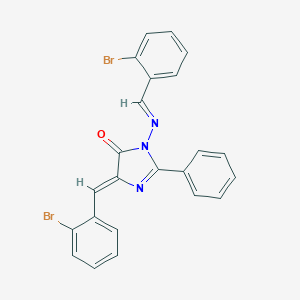
S-Allyl-3-hydroxy-17-thioniamorphinan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Allyl-3-hydroxy-17-thioniamorphinan is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a derivative of morphinan, a class of compounds that have been widely used as painkillers and cough suppressants. However, this compound has shown promise in treating a range of other conditions, including addiction, depression, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of S-Allyl-3-hydroxy-17-thioniamorphinan is complex and not fully understood. However, studies have shown that this compound interacts with multiple targets in the brain, including opioid receptors, dopamine transporters, and monoamine oxidase enzymes. By modulating the activity of these targets, this compound can produce a range of effects, including pain relief, addiction treatment, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include:
- Pain relief: this compound has been shown to be a potent painkiller in animal models of pain. It does this by interacting with opioid receptors in the brain and spinal cord.
- Addiction treatment: this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It does this by modulating the activity of dopamine neurons in the brain.
- Antidepressant effects: this compound has been shown to have antidepressant-like effects in animal models of depression. It does this by increasing the levels of serotonin and norepinephrine in the brain.
- Neuroprotective effects: this compound has been shown to protect dopamine neurons in the brain from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of S-Allyl-3-hydroxy-17-thioniamorphinan is its broad range of potential therapeutic applications. This makes it a promising compound for drug development. However, there are also some limitations to working with this compound. One of the main limitations is its complex mechanism of action, which makes it difficult to study. Additionally, the synthesis of this compound is a complex and time-consuming process, which can make it difficult to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on S-Allyl-3-hydroxy-17-thioniamorphinan. These include:
- Further studies on the mechanism of action of this compound to better understand how it produces its therapeutic effects.
- Development of more efficient synthesis methods to produce larger quantities of this compound for use in experiments.
- Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of addiction, depression, and Parkinson's disease.
- Development of novel drug delivery systems to improve the bioavailability of this compound and increase its therapeutic potential.
Métodos De Síntesis
The synthesis of S-Allyl-3-hydroxy-17-thioniamorphinan involves a series of chemical reactions. The starting material is thebaine, which is extracted from opium poppy. Thebaine is first oxidized to form 6,14-endoethenotetrahydrooripavine, which is then reacted with allyl bromide to form S-Allyl-6,14-endoethenotetrahydrooripavine. This compound is then treated with hydrogen sulfide to form this compound.
Aplicaciones Científicas De Investigación
S-Allyl-3-hydroxy-17-thioniamorphinan has been the subject of numerous scientific studies due to its potential therapeutic benefits. One of the most promising applications of this compound is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals addicted to cocaine, morphine, and methamphetamine. It does this by modulating the activity of dopamine neurons in the brain, which are responsible for the rewarding effects of drugs of abuse.
Another potential application of this compound is in the treatment of depression. Studies have shown that this compound has antidepressant-like effects in animal models of depression. It does this by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are known to be involved in the regulation of mood.
This compound has also shown promise in the treatment of Parkinson's disease. Studies have shown that this compound can protect dopamine neurons in the brain from damage caused by oxidative stress, which is a key feature of Parkinson's disease.
Propiedades
Número CAS |
132958-69-1 |
|---|---|
Fórmula molecular |
C11H13F3O4S |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
(9R,10R)-17-prop-2-enyl-17-thioniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H24OS/c1-2-10-21-11-9-19-8-4-3-5-16(19)18(21)12-14-6-7-15(20)13-17(14)19/h2,6-7,13,16,18H,1,3-5,8-12H2/p+1/t16-,18+,19?,21?/m0/s1 |
Clave InChI |
GIOLDLCQWZJHCJ-NWMXVAIHSA-O |
SMILES isomérico |
C=CC[S+]1CCC23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |
SMILES |
C=CC[S+]1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
SMILES canónico |
C=CC[S+]1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
Sinónimos |
S-allyl-3-hydroxy-17-thioniamorphinan S-allyl-3-hydroxy-17-thioniamorphinan, (4aalpha,10alpha,10aalpha,11R*)-(+-) isomer SAHTM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)
